1,8-Diaminonaphtalène

Vue d'ensemble

Description

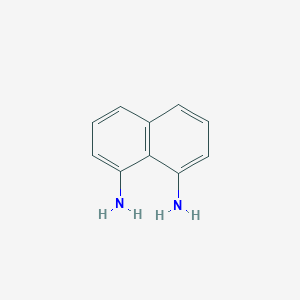

1,8-Diaminonaphthalene is an organic compound with the chemical formula C₁₀H₈(NH₂)₂. It is one of several isomeric naphthalenediamines and is a colorless solid that darkens upon exposure to air due to oxidation. This compound is a precursor to various commercial pigments and has significant applications in organic synthesis and industrial chemistry .

Applications De Recherche Scientifique

1,8-Diaminonaphthalene has diverse applications in scientific research:

Mécanisme D'action

Target of Action

1,8-Diaminonaphthalene (1,8-DAN) is a bicyclic compound with two amino groups . It has been applied in organic synthesis to provide efficient complex scaffolds It’s known that the compound has received much attention in organic chemistry due to its medicinal activities such as antifungal, antimicrobial, antiulcer, antitumor, oxidation dyestuff, hair color, fluorescent, and chemo-sensors .

Mode of Action

The mode of action of 1,8-DAN involves its reaction with other compounds to produce various molecules. For instance, it reacts with ethyl aroylpyrovate derivatives, leading to the formation of perimidines . The reaction mechanism has been confirmed through spectral data and computational study .

Biochemical Pathways

It’s known that 1,8-dan is used in organic reactions under different conditions and heterogynous catalysts to produce various molecules . These molecules, such as perimidines, perimidinones, aminonaphthalenes, are produced through different methods .

Pharmacokinetics

It’s known that the compound is soluble in ethanol and ether , which could potentially influence its bioavailability.

Result of Action

The result of 1,8-DAN’s action is the production of various molecules with high medicinal activities and potential for sensitive detection of different ions . These molecules include perimidines, perimidinones, aminonaphthalenes, which are produced through different methods .

Action Environment

The action of 1,8-DAN is influenced by various conditions under which it reacts with other compounds . .

Analyse Biochimique

Biochemical Properties

1,8-Diaminonaphthalene has various optical applications and electropolymerisation characteristics . The interaction of 1,8-Diaminonaphthalene with other molecules is studied using absorption, emission, excited state lifetime, and electrochemical techniques

Molecular Mechanism

It is known that 1,8-Diaminonaphthalene is prepared by reduction of 1,8-dinitronaphthalene, which in turn is obtained as a mixture of isomers by nitration of 1-nitronaphthalene . Upon treatment with phthalic anhydride derivatives, the diamine converts to phthaloperinones

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Diaminonaphthalene is typically synthesized by the reduction of 1,8-dinitronaphthalene. The nitration of 1-nitronaphthalene produces a mixture of isomers, including 1,8-dinitronaphthalene, which is then reduced to 1,8-diaminonaphthalene .

Industrial Production Methods

An industrial method for preparing 1,8-diaminonaphthalene involves adding a catalyst, dinitronaphthalene, and a solvent into a reaction kettle. The mixture is stirred and heated to 65-75°C, followed by the slow addition of hydrazine hydrate. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction, the mixture is cooled, filtered, and the solvent is recovered. The final product is obtained through rectification, achieving a purity of 99.5% or higher .

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Diaminonaphthalene undergoes various chemical reactions, including:

Oxidation: The compound darkens upon exposure to air due to oxidation.

Substitution: It reacts with phthalic anhydride derivatives to form phthaloperinones, which are useful pigments.

Reduction: The reduction of 1,8-dinitronaphthalene to 1,8-diaminonaphthalene is a key synthetic route.

Common Reagents and Conditions

Oxidation: Air exposure leads to oxidation.

Substitution: Phthalic anhydride derivatives are used in substitution reactions.

Reduction: Hydrazine hydrate is commonly used for the reduction of dinitronaphthalene.

Major Products

Phthaloperinones: Formed from the reaction with phthalic anhydride derivatives.

1,8-Bis(dimethylamino)naphthalene: A derivative used in various applications.

Comparaison Avec Des Composés Similaires

1,8-Diaminonaphthalene is one of several isomeric naphthalenediamines. Similar compounds include:

- 1,5-Diaminonaphthalene

- 1,2-Diaminonaphthalene

- 2,3-Diaminonaphthalene

- 2,6-Diaminonaphthalene

- 2,7-Diaminonaphthalene

Compared to these isomers, 1,8-diaminonaphthalene is unique due to its specific position of amino groups, which influences its reactivity and applications. For example, 1,8-diaminonaphthalene is particularly useful in the synthesis of phthaloperinones and other pigments .

Propriétés

IUPAC Name |

naphthalene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOOEYJGMMJJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120516-61-2 | |

| Record name | Poly(1,8-diaminonaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120516-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044432 | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,8-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000293 [mmHg] | |

| Record name | 1,8-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

479-27-6 | |

| Record name | 1,8-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHALENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKA7029YH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,8-diaminonaphthalene?

A1: 1,8-Diaminonaphthalene has the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol.

Q2: What are some key spectroscopic characteristics of 1,8-diaminonaphthalene?

A2: [] Infrared, Raman, and inelastic neutron scattering studies have been conducted on solid 1,8-diaminonaphthalene, revealing a complex vibrational spectra influenced by its dimeric structure in the solid state. This dimerization is characterized by a distinct eight-membered ring with intramolecular and intermolecular N–H⋯N hydrogen bonds.

Q3: Does the structure of 1,8-diaminonaphthalene impact its protonation behavior?

A3: [] Yes, the specific structure of 1,8-diaminonaphthalene with its two amino groups at the 1,8 positions leads to the formation of a dimer in the solid state. This dimerization influences its protonation behavior and vibrational spectra compared to other diamidonaphthalene isomers.

Q4: How does the basicity of 1,8-diaminonaphthalene compare to its N-alkylated derivatives?

A4: [] While 1,8-diaminonaphthalene itself is a relatively weak base, N-alkylation, particularly with methyl groups, leads to a significant increase in basicity. This effect is attributed to the formation of a proton cavity within the molecule, which stabilizes the protonated form.

Q5: Can the protonation site in alkylated 1,8-diaminonaphthalenes be controlled?

A5: [] Yes, the site of protonation in alkylated 1,8-diaminonaphthalenes can be influenced by the nature of the alkyl substituents. For example, 1-dimethylamino-8-trimethylammoniumnaphthalene tetrafluoroborate shows protonation at the nitrogen, C-2, and C-4 positions, with the ratios dependent on kinetic or equilibrium conditions.

Q6: How does the structure of 1,8-diaminonaphthalene contribute to its use in supramolecular chemistry?

A6: [] The unique structure of 1,8-diaminonaphthalene makes it an attractive building block for supramolecular assemblies. The presence of two amino groups allows for the formation of multiple hydrogen bonds and coordination interactions with metal ions, leading to the creation of intricate structures.

Q7: How is 1,8-diaminonaphthalene typically synthesized on an industrial scale?

A7: [, ] Industrially, 1,8-diaminonaphthalene is commonly synthesized by reducing 1,8-dinitronaphthalene using hydrazine hydrate as the reducing agent. This reaction is typically carried out in the presence of a catalyst and a solvent, with subsequent purification steps to obtain the desired product.

Q8: Are there alternative methods for synthesizing 1,8-diaminonaphthalene?

A8: [] Yes, 1,8-diaminonaphthalene can be synthesized through alternative routes, such as the reduction of 1,8-dinitronaphthalene using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). This method offers advantages in terms of catalyst recovery and product purity.

Q9: How can 1,8-diaminonaphthalene be used to synthesize heterocyclic compounds?

A9: [, ] 1,8-Diaminonaphthalene is a versatile precursor for the synthesis of diverse heterocyclic compounds. It can undergo condensation reactions with various aldehydes and ketones, forming perimidines and other heterocyclic systems. The choice of catalyst and reaction conditions can significantly influence the reaction pathway and product selectivity.

Q10: Can 1,8-diaminonaphthalene be used as a ligand in coordination chemistry?

A10: [, , , , , , ] Yes, 1,8-diaminonaphthalene and its derivatives are capable of acting as ligands in coordination chemistry due to the presence of two nitrogen donor atoms. They can form complexes with various transition metals, leading to compounds with diverse structures and potential applications.

Q11: What types of organometallic complexes can be synthesized using 1,8-diaminonaphthalene derivatives?

A11: [] N,N′-Disilylated derivatives of 1,8-diaminonaphthalene can be used to synthesize group 4 metal complexes, such as titanium and zirconium complexes. These complexes have been investigated for their potential as catalysts in ethylene polymerization.

Q12: What are some applications of 1,8-diaminonaphthalene and its derivatives?

A12: [, , , , , , , ] 1,8-Diaminonaphthalene and its derivatives have found applications in various fields:

- Sensors: Electrochemical DNA biosensors for detecting 1,8-diaminonaphthalene itself. [, ]

- Electrocatalysis: Modified electrodes for nitrite [] and dopamine [] detection.

- Catalysis: Solid catalysts for perimidine synthesis. []

- Antimicrobial agents: Perimidine derivatives with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). []

- Dyes: Synthesis of orange naphthoquinoline dyes for engineering plastics and polyester fibers. []

Q13: Have computational methods been used to study 1,8-diaminonaphthalene and its reactions?

A13: [, , ] Yes, computational chemistry methods like density functional theory (DFT) and semiempirical methods (AM1, PM3, SAM1) have been employed to investigate 1,8-diaminonaphthalene and its derivatives. These studies provided insights into molecular structures, proton affinities, reaction mechanisms, and electronic properties.

Q14: Can computational methods predict the basicity of 1,8-diaminonaphthalene derivatives?

A14: [] Yes, semiempirical calculations, particularly using the AM1 and SAM1 methods, have shown promising results in predicting the protonation enthalpies and aqueous basicities of 1,8-diaminonaphthalene and related proton sponges.

Q15: Have molecular docking studies been performed on 1,8-diaminonaphthalene derivatives?

A15: [, ] Yes, molecular docking simulations have been employed to study the interactions of 1,8-diaminonaphthalene derivatives with biological targets, such as DNA gyrase and topoisomerase IV. These studies provide valuable insights into the potential mechanisms of action of these compounds as antimicrobial agents.

Q16: What is known about the material compatibility and stability of poly(1,8-diaminonaphthalene)?

A16: [, ] Poly(1,8-diaminonaphthalene) has been studied for its electrochemical properties and ability to complex with metal ions. The polymer exhibits redox activity and undergoes mass changes associated with ion and solvent transport during redox switching.

Q17: Is there any information available on the environmental impact and degradation of 1,8-diaminonaphthalene?

A17: While the provided research does not delve into the environmental impact of 1,8-diaminonaphthalene, it is crucial to consider the potential ecological consequences of any chemical compound. Further research is needed to assess its biodegradability and potential toxicity to aquatic life and other organisms.

Q18: What analytical methods are commonly used to characterize and quantify 1,8-diaminonaphthalene?

A18: [, ] Various analytical techniques are employed to characterize and quantify 1,8-diaminonaphthalene and its derivatives. These include: * Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy.* Electrochemical methods: Cyclic Voltammetry (CV), Electrochemical Quartz Crystal Microbalance (EQCM). * Chromatographic methods: Thin Layer Chromatography (TLC) for monitoring reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

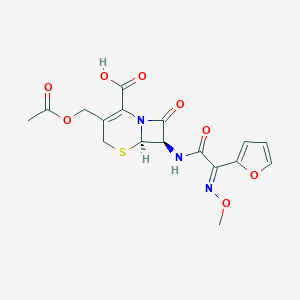

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)